![molecular formula C10H14N2OS B2966249 1-(Thiophene-3-carbonyl)-1,4-diazepane CAS No. 926247-21-4](/img/structure/B2966249.png)
1-(Thiophene-3-carbonyl)-1,4-diazepane
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Overview
Description
“1-(Thiophene-3-carbonyl)-1,4-diazepane” is a compound that contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Molecular Structure Analysis
The X-ray structure of thiophene-3-carbonyl chloride, a related compound, has been determined . It shows the ring flip disorder common among thiophene-3-carbonyl derivatives . The occurrence of this phenomenon in the structures of such compounds is discussed .Physical And Chemical Properties Analysis
Thiophene, which is a part of “1-(Thiophene-3-carbonyl)-1,4-diazepane”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Characterization
Facile Access to Diazepines Derivatives : A study by Ahumada et al. (2016) presented a one-pot double condensation reaction leading to the formation of new diazepine derivatives with thiophene substituents. The compounds were characterized by spectroscopy and X-ray diffraction, highlighting their imine-enamine and diimine tautomeric forms in solution and solid states (Ahumada et al., 2016).
Stereoselective Synthesis of 1,4-Diazepane Derivatives : Sotoca et al. (2009) described a multicomponent reaction for the stereoselective synthesis of 1,4-diazepane derivatives, highlighting an efficient, solvent- and catalyst-free approach (Sotoca et al., 2009).
Chemical Reactivity and Material Functionality
Olefin Epoxidation Catalysis : A study by Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives as catalysts for olefin epoxidation, showing the influence of ligand's Lewis basicity on reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).
Metal Carbene Precursors for Isochromene Synthesis : Ren et al. (2017) investigated 4-diazoisochroman-3-imines as metal carbene precursors, facilitating the synthesis of isochromene derivatives through cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).
Safety and Hazards
Thiophene-3-carbonyl chloride, a related compound, is considered hazardous . It is a flammable solid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
1,4-diazepan-1-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZMGXAACFFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-3-carbonyl)-1,4-diazepane |
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